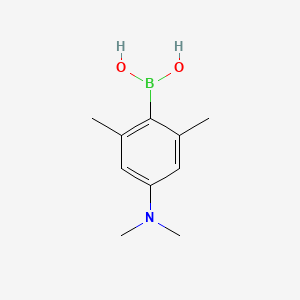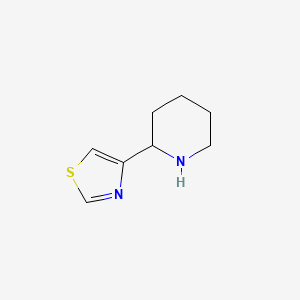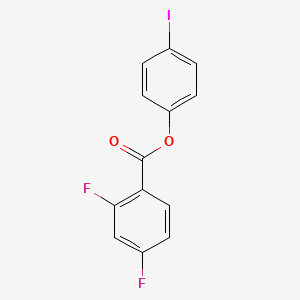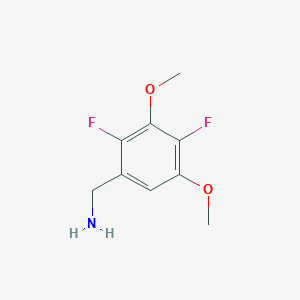![molecular formula C13H9NO2 B12846052 [4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
[4-(5-Formyl-2-furyl)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Formyl-2-furyl)phenyl]acetonitrile is an organic compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 g/mol It features a furan ring substituted with a formyl group and a phenyl ring attached to an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Formyl-2-furyl)phenyl]acetonitrile typically involves the reaction of 5-formyl-2-furylboronic acid with 4-bromophenylacetonitrile under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[4-(5-Formyl-2-furyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: [4-(5-Carboxy-2-furyl)phenyl]acetonitrile.
Reduction: [4-(5-Hydroxymethyl-2-furyl)phenyl]acetonitrile.
Substitution: [4-(5-Formyl-2-furyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
[4-(5-Formyl-2-furyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [4-(5-Formyl-2-furyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The furan ring may also participate in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
[4-(5-Methyl-2-furyl)phenyl]acetonitrile: Similar structure but with a methyl group instead of a formyl group.
[4-(5-Hydroxy-2-furyl)phenyl]acetonitrile: Contains a hydroxyl group instead of a formyl group.
[4-(5-Carboxy-2-furyl)phenyl]acetonitrile: Features a carboxyl group instead of a formyl group.
Uniqueness
[4-(5-Formyl-2-furyl)phenyl]acetonitrile is unique due to the presence of both a formyl group and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H9NO2 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-[4-(5-formylfuran-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2 |
Clave InChI |
WIDHTLLLUZYJOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC#N)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)

![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)


![[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)




